molecular formula C16H19N3 B5739556 [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile

Cat. No.: B5739556
M. Wt: 253.34 g/mol
InChI Key: QAKLSUODJWMGFJ-UHFFFAOYSA-N
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Description

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile is an organic compound with a complex structure that includes a cyclohexyl group, a pyrrole ring, and a propanedinitrile moiety

Properties

IUPAC Name

2-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-8-15(9-14(10-17)11-18)13(2)19(12)16-6-4-3-5-7-16/h8-9,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKLSUODJWMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or nitrile groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol]
  • [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)acetonitrile]
  • [(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]propanedinitrile

Uniqueness

[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

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